3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGVVODCVXRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole core, which is known for its broad spectrum of biological activities. The presence of the benzodioxole moiety enhances its pharmacological potential by influencing lipophilicity and molecular interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : Research indicates that derivatives of 1,2,4-oxadiazole exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds were reported to be as low as 0.12 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied:
- Broad Spectrum : Compounds containing the 1,2,4-oxadiazole ring demonstrate significant antibacterial and antifungal activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as various fungal strains. In vitro studies showed that certain oxadiazoles inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, oxadiazole derivatives possess anti-inflammatory properties :
- Mechanistic Insights : The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that these compounds can significantly reduce inflammation markers in vitro and in vivo models .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a benzodioxole substituent exhibited enhanced apoptosis induction in MCF-7 cells through flow cytometry analysis. The most potent derivative led to a significant reduction in cell viability at concentrations as low as 0.65 μM .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial efficacy, a specific oxadiazole derivative was found to inhibit Mycobacterium bovis BCG with an IC50 value comparable to established antitubercular agents. Molecular docking studies indicated strong binding affinity to the target enzyme involved in mycolic acid biosynthesis .
Research Findings Summary Table
Scientific Research Applications
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities:
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Oxadiazoles have been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics.
Anti-inflammatory and Analgesic Effects
Research has also highlighted the anti-inflammatory and analgesic effects of oxadiazole derivatives. They are believed to inhibit key inflammatory pathways, offering therapeutic benefits in conditions like arthritis.
Case Studies
Several studies have documented the applications of oxadiazoles in drug discovery:
- Study on Anticancer Potential :
- Antimicrobial Evaluation :
- Anti-diabetic Properties :
Chemical Reactions Analysis
Reaction Mechanisms
The formation of the 1,2,4-oxadiazole ring typically involves:
-
Amidoxime formation :
Reaction of an amide with hydroxylamine to generate an amidoxime intermediate. -
Cyclodehydration :
Dehydrating agents (e.g., POCl₃, TsCl) facilitate ring closure, eliminating water to form the oxadiazole ring. -
Functional group introduction :
The benzodioxole moiety may be introduced via electrophilic substitution or coupling reactions, while the sulfonamide group is likely added through nucleophilic alkylation.
Key Reaction Parameters
Research Considerations
Q & A
Q. What safety protocols are critical when handling this compound in vitro and in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
